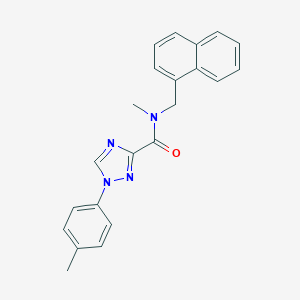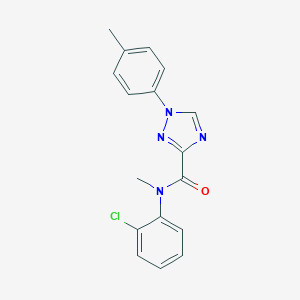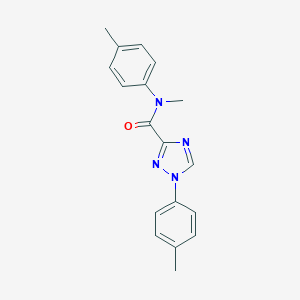![molecular formula C16H11ClO3 B279002 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one, also known as curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
作用機序
Curcumin exerts its effects through multiple mechanisms of action, including modulation of inflammatory cytokines, inhibition of transcription factors, and regulation of cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Curcumin also activates the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric roots and has been extensively studied in various in vitro and in vivo models. However, 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one has poor bioavailability and stability, which limits its therapeutic efficacy in humans. Various strategies, including the use of nanoparticles and analogs, have been developed to improve its bioavailability and stability.
将来の方向性
There are several future directions for 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one research, including the development of novel analogs with improved bioavailability and stability, the identification of molecular targets and signaling pathways, and the evaluation of its therapeutic efficacy in various diseases. The use of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one in combination with other drugs or therapies is also an area of interest. Further studies are needed to fully understand the potential of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one as a therapeutic agent.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric roots using organic solvents. Chemical synthesis involves the condensation of ferulic acid and vanillin, while microbial fermentation utilizes microorganisms to produce 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties have been attributed to its ability to modulate multiple signaling pathways and target various molecular targets.
特性
製品名 |
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one |
|---|---|
分子式 |
C16H11ClO3 |
分子量 |
286.71 g/mol |
IUPAC名 |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-14(18)13-3-1-2-4-15(19)16(13)20/h1-10H,(H,19,20)/b10-7+ |
InChIキー |
JQEWCOHNNUNQRQ-JXMROGBWSA-N |
異性体SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)






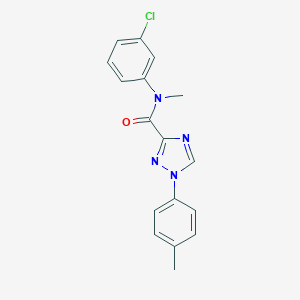
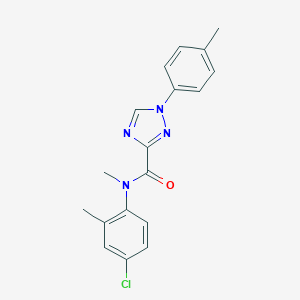
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
